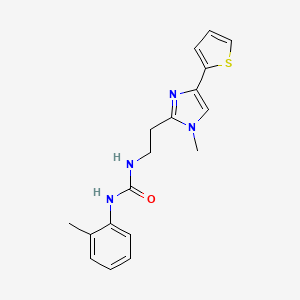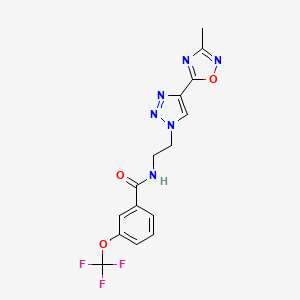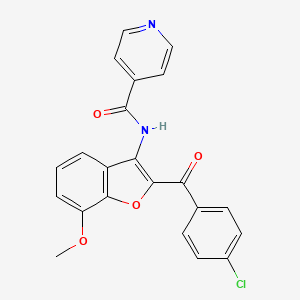
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Electrochemical Applications
Tsuda, Stafford, and Hussey (2017) discussed the progress in electrochemical technology using haloaluminate room-temperature ionic liquids, including mixtures with urea for electroplating and energy storage. This highlights the role of urea derivatives in enhancing electrochemical applications, potentially offering a context for the electrochemical utility of the specified compound (Tsuda et al., 2017).
Urea in Wine Analysis
Francis (2006) reviewed methods for determining urea in wine, which is not routinely measured but is relevant in studies of yeast metabolism and ethyl carbamate formation, a known carcinogen. This suggests the importance of analyzing urea derivatives in food safety and quality control, potentially aligning with the analytical applications of the specified urea compound (Francis, 2006).
Biological Importance of Urea Derivatives
Rosales-Hernández et al. (2022) reviewed the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their significance in medicinal chemistry, including treatments for arthritis and as fungicides. This underscores the potential pharmaceutical and agricultural applications of urea derivatives (Rosales-Hernández et al., 2022).
Urea Biosensors
Botewad et al. (2021) focused on recent advances in biosensors for detecting and quantifying urea concentration, emphasizing their applications in healthcare and various industries. This indicates the utility of urea derivatives in developing biosensors for health and environmental monitoring (Botewad et al., 2021).
Environmental and Health Safety of Urea Derivatives
Ray et al. (2020) presented a review on urease and nitrification inhibitors, discussing their safety and effectiveness in agricultural applications. This highlights environmental considerations in using urea derivatives, potentially applicable to the environmental impact assessment of the specified compound (Ray et al., 2020).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-3-4-7-14(13)21-18(23)19-10-9-17-20-15(12-22(17)2)16-8-5-11-24-16/h3-8,11-12H,9-10H2,1-2H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQXSQOWUVEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)
![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)


![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
